6-Bromo-4-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that contains a bromine atom, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a bromopyridine derivative with an arylboronic acid under mild conditions, using a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 6-Bromo-4-cyclopropoxypyridine-2-sulfonamide may involve large-scale Suzuki cross-coupling reactions, optimized for high yield and purity. The use of microwave irradiation has been reported to improve the efficiency of such reactions, reducing reaction times and increasing yields .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfinamides or sulfenamides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions to form carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid in Suzuki reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of sulfonamides.
Major Products
Substituted Pyridines: Formed from substitution reactions involving the bromine atom.
Sulfinamides and Sulfenamides: Formed from oxidation and reduction reactions of the sulfonamide group.
Scientific Research Applications
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthase . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
6-Bromo-4-cyclopropoxypyridine-2-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
Properties
Molecular Formula |
C8H9BrN2O3S |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
6-bromo-4-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9BrN2O3S/c9-7-3-6(14-5-1-2-5)4-8(11-7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
AWNZVVUVRDKDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)Br)S(=O)(=O)N |
Origin of Product |
United States |
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